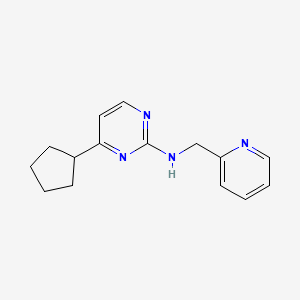
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine, also known as CYM-51010, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which play a crucial role in cell division and proliferation. 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has also been found to modulate the activity of various signaling pathways such as MAPK and NF-κB, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. In cancer cells, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been shown to induce apoptosis by activating the caspase pathway. In inflammation, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neurodegenerative diseases, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been found to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the advantages of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is its relatively simple synthesis method and high yield. It is also stable under normal laboratory conditions and can be easily stored for long periods. However, one limitation of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine. One potential direction is to investigate its potential applications in other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine for more efficient use in laboratory experiments.
Conclusion:
In conclusion, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has potential applications in cancer, inflammation, and neurodegenerative diseases. However, further studies are needed to optimize its synthesis method, improve its solubility, and identify potential targets for drug development.
合成法
The synthesis of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine involves the reaction of 4-cyclopentylpyrimidin-2-amine with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity. The chemical structure of 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine has been found to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-6-12(5-1)14-8-10-17-15(19-14)18-11-13-7-3-4-9-16-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKBIPXSHADHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N-(pyridin-2-ylmethyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)